2,4-Dichloro-6-fluoro-3-methylphenol
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Overview
Description
2,4-Dichloro-6-fluoro-3-methylphenol: is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of two chlorine atoms, one fluorine atom, and one methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-fluoro-3-methylphenol typically involves the halogenation of 3-methylphenol. The process includes:
Chlorination: 3-methylphenol is reacted with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 2 and 4 positions.
Fluorination: The chlorinated intermediate is then treated with a fluorinating agent, such as hydrogen fluoride or a fluorine-containing compound, to introduce the fluorine atom at the 6 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,4-Dichloro-6-fluoro-3-methylphenol can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted phenols.
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Dehalogenated phenols and partially reduced intermediates.
Scientific Research Applications
Chemistry: 2,4-Dichloro-6-fluoro-3-methylphenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology and Medicine: The compound is studied for its potential antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and biocides.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-fluoro-3-methylphenol involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with enzymatic processes, leading to antimicrobial effects. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes.
Comparison with Similar Compounds
- 2,4-Dichloro-3-methylphenol
- 2,6-Difluoro-3-methylphenol
- 2,4-Dichloro-6-methylphenol
Comparison: 2,4-Dichloro-6-fluoro-3-methylphenol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. Compared to 2,4-Dichloro-3-methylphenol, the fluorine atom in this compound enhances its reactivity and potential applications in medicinal chemistry. Similarly, the presence of chlorine atoms differentiates it from 2,6-Difluoro-3-methylphenol, making it more suitable for specific industrial applications.
Properties
IUPAC Name |
2,4-dichloro-6-fluoro-3-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c1-3-4(8)2-5(10)7(11)6(3)9/h2,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZCTRWNAPRXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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